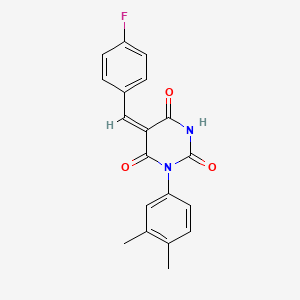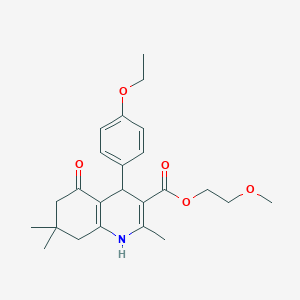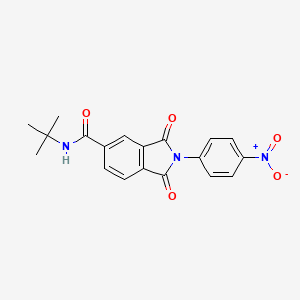
1-(3,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as FM-DAB, is a pyrimidine derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation. In
科学研究应用
1-(3,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit a range of interesting properties that make it a promising candidate for scientific research. One of the primary applications of 1-(3,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is in the field of fluorescence microscopy. This compound has been found to exhibit strong fluorescence properties, making it useful for imaging biological structures and processes. Additionally, 1-(3,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have potential applications in the field of drug discovery, as it has been shown to inhibit the activity of certain enzymes that are involved in disease processes.
作用机制
The mechanism of action of 1-(3,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in disease processes. Specifically, 1-(3,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA. This inhibition leads to a decrease in DNA synthesis, which can have therapeutic implications for certain diseases.
Biochemical and Physiological Effects:
1-(3,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit a range of interesting biochemical and physiological effects. In addition to its fluorescence properties and enzyme inhibitory activity, 1-(3,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have potential applications in the field of cancer research. Specifically, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for further investigation as a potential cancer treatment.
实验室实验的优点和局限性
One of the primary advantages of using 1-(3,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its strong fluorescence properties. This makes it useful for imaging biological structures and processes, which can be valuable for studying disease mechanisms. Additionally, 1-(3,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to be relatively easy to synthesize, making it an accessible compound for researchers. However, one limitation of using 1-(3,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several potential future directions for 1-(3,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione research. One area of interest is in the development of 1-(3,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione as a cancer treatment. Further investigation into the compound's ability to induce apoptosis in cancer cells could lead to the development of new cancer therapies. Additionally, 1-(3,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione could be further explored as a tool for fluorescence microscopy, as its strong fluorescence properties make it useful for imaging biological structures and processes. Finally, further investigation into the compound's mechanism of action could lead to a better understanding of its potential therapeutic applications.
合成方法
The synthesis of 1-(3,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be achieved through a multistep reaction process that involves the condensation of 4-fluorobenzaldehyde with 3,4-dimethylaniline to form an imine intermediate. This intermediate is then reacted with barbituric acid to form the final product, 1-(3,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. The overall yield of this reaction is around 50%, making it a relatively efficient method for synthesizing 1-(3,4-dimethylphenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione.
属性
IUPAC Name |
(5E)-1-(3,4-dimethylphenyl)-5-[(4-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3/c1-11-3-8-15(9-12(11)2)22-18(24)16(17(23)21-19(22)25)10-13-4-6-14(20)7-5-13/h3-10H,1-2H3,(H,21,23,25)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSACIINLBKBCI-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-(3,4-dimethylphenyl)-5-[(4-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-amino-4-[(2-hydroxyethyl)amino]-2H-chromen-2-one](/img/structure/B5039574.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5039580.png)
![2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B5039581.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-4-(pentanoylamino)benzamide](/img/structure/B5039586.png)
![2-{2-[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5039604.png)
![3,4-dimethoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5039606.png)
![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methyl-3-furamide](/img/structure/B5039607.png)
![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5039611.png)
![methyl 3-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5039618.png)
![4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine](/img/structure/B5039621.png)
![(3R*,4R*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5039628.png)

![2,4-dichloro-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5039649.png)